

# In Vivo Antitumor Effects of Dregeoside Da1: A Comparative Analysis

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## Compound of Interest

Compound Name: Dregeoside Da1

Cat. No.: B15592069

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A comprehensive review of available scientific literature reveals a notable absence of specific in vivo studies validating the antitumor effects of the isolated compound, **Dregeoside Da1**. Research has primarily focused on the broader effects of extracts from the plant *Dregea volubilis*, from which **Dregeoside Da1** is derived. This guide, therefore, presents the existing in vivo data for a methanol extract of *Dregea volubilis* leaves (MEDV) as the closest available surrogate to understand the potential antitumor properties of its constituents. The data is compared with 5-fluorouracil (5-FU), a standard chemotherapeutic agent, based on in vitro cytotoxicity data mentioned in the context of MEDV studies.

## Comparative Efficacy of *Dregea volubilis* Methanol Extract

The antitumor potential of the methanol extract of *Dregea volubilis* leaves has been evaluated in vivo using the Ehrlich ascites carcinoma (EAC) model in Swiss albino mice. The extract demonstrated a significant dose-dependent inhibition of tumor growth.<sup>[1][2][3]</sup>

Treatment Group	Dose	Mean Tumor Volume (mL)	% Inhibition of Tumor Volume	Mean Viable Tumor Cell Count (x 10 <sup>7</sup> )	% Inhibition of Viable Cell Count
EAC Control	-	2.84 ± 0.12	-	16.42 ± 0.82	-
MEDV	50 mg/kg	1.96 ± 0.09	30.98%	10.88 ± 0.54	33.74%
MEDV	100 mg/kg	1.42 ± 0.07	50.00%	7.12 ± 0.36	56.64%
MEDV	200 mg/kg	0.98 ± 0.05	65.49%	4.24 ± 0.21	74.18%

Data adapted from studies on the methanol extract of *Dregea volubilis* leaves (MEDV) in EAC-bearing mice.[\[1\]](#)[\[2\]](#)[\[3\]](#)

In vitro cytotoxicity assays showed the IC<sub>50</sub> value for MEDV against EAC cells to be 85.51 ± 4.07 µg/ml, while the standard drug, 5-fluorouracil, had an IC<sub>50</sub> of 37.96 ± 3.73 µg/ml.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

The following is a detailed methodology for the in vivo antitumor activity assessment of the methanol extract of *Dregea volubilis* leaves against Ehrlich Ascites Carcinoma.

### 1. Animal Model:

- Species: Swiss albino mice
- Weight: 18-22 g
- Acclimatization: Animals were acclimatized for one week under controlled laboratory conditions with standard pellet diet and water ad libitum.[\[2\]](#)

### 2. Tumor Cell Line:

- Ehrlich Ascites Carcinoma (EAC) cells were used.

### 3. Experimental Design:

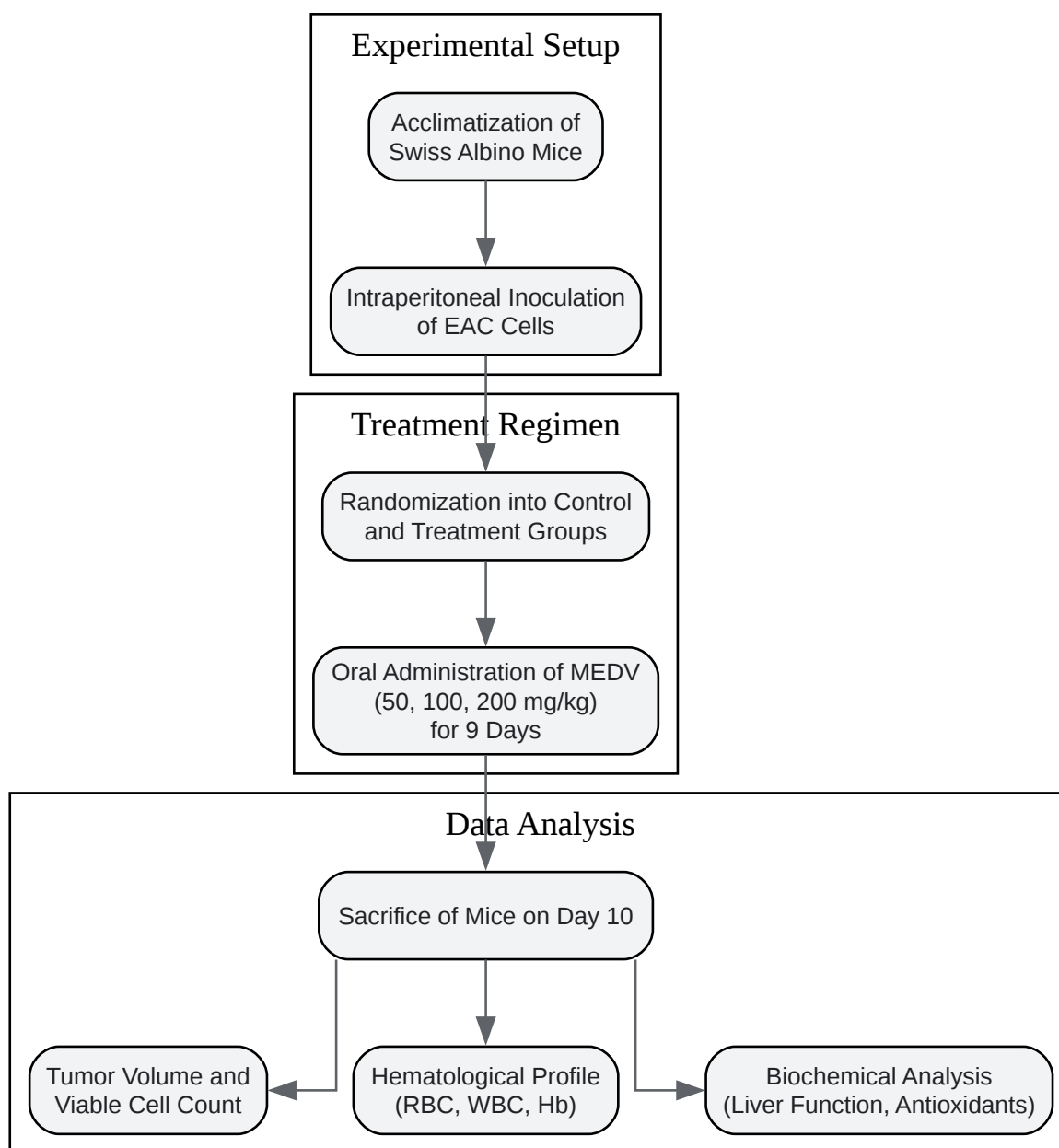
- EAC cells were intraperitoneally inoculated in mice.
- Twenty-four hours after inoculation, the animals were randomized into control and treatment groups.
- The methanol extract of *Dregea volubilis* leaves (MEDV) was administered orally at doses of 50, 100, and 200 mg/kg body weight for 9 consecutive days.[\[1\]](#)[\[3\]](#)
- The control group received the vehicle.

#### 4. Parameters Evaluated:

- Tumor Growth: Monitored by measuring tumor volume and viable tumor cell count.
- Hematological Profiles: Red blood cell (RBC) count, white blood cell (WBC) count, and hemoglobin levels were assessed.[\[2\]](#)[\[4\]](#)
- Biochemical Parameters: Liver function and antioxidant enzyme levels (superoxide dismutase and catalase) were measured to assess the mechanism of action and toxicity.[\[2\]](#)[\[3\]](#)

## Visualizing the Experimental Workflow and Potential Mechanisms

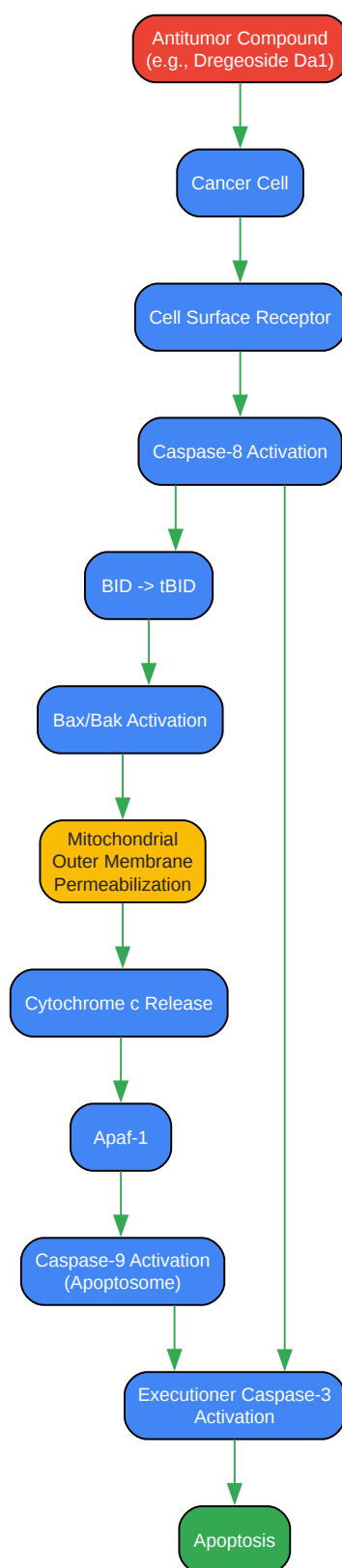
To better understand the experimental process and the potential biological pathways involved, the following diagrams are provided.



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Caption: Experimental workflow for in vivo antitumor screening of Dregea volubilis extract.

While the specific signaling pathway for **Dregeoside Da1** or the Dregea volubilis extract has not been elucidated, a common mechanism for antitumor compounds is the induction of apoptosis. The following diagram illustrates a generalized apoptotic pathway.



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